molecular formula C16H22FN3O2 B5186566 1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE

1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE

Cat. No.: B5186566
M. Wt: 307.36 g/mol
InChI Key: KUOPXHZVYFLFRU-UHFFFAOYSA-N
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Description

1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Preparation Methods

The synthesis of 1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: The piperidine ring can undergo oxidation to form piperidinones or other oxidized products.

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, strong acids or bases, and specific solvents to control the reaction environment .

Scientific Research Applications

1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE depends on its specific application and the biological targetThese interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

1-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c17-13-11-16(20(21)22)15(19-9-5-2-6-10-19)12-14(13)18-7-3-1-4-8-18/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOPXHZVYFLFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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